molecular formula C23H21Cl2N3O2S2 B2454486 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride CAS No. 1189950-79-5

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride

Cat. No.: B2454486
CAS No.: 1189950-79-5
M. Wt: 506.46
InChI Key: QQHCQQBEWWPCNC-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride is a useful research compound. Its molecular formula is C23H21Cl2N3O2S2 and its molecular weight is 506.46. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-(4-chlorophenoxy)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S2.ClH/c1-27-11-10-16-19(12-27)31-23(21(16)22-25-17-4-2-3-5-18(17)30-22)26-20(28)13-29-15-8-6-14(24)7-9-15;/h2-9H,10-13H2,1H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHCQQBEWWPCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)COC5=CC=C(C=C5)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a key protein involved in DNA repair mechanisms. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the acylation of benzo[d]thiazole derivatives with thienopyridine analogs. The synthesis pathway typically includes:

  • Preparation of the Thienopyridine Core : This involves cyclization reactions that yield the tetrahydrothieno[2,3-c]pyridine structure.
  • Acylation Reaction : The thienopyridine is then acylated with 4-chlorophenoxy acetic acid to form the final product.

The structural characterization is typically confirmed using techniques such as NMR spectroscopy and mass spectrometry. For instance, 1H NMR spectra reveal distinct chemical shifts corresponding to different protons in the molecule, confirming its structural integrity .

APE1 Inhibition

One of the primary biological activities of this compound is its role as an APE1 inhibitor. APE1 is crucial in the base excision repair (BER) pathway, responsible for repairing DNA damage caused by various agents, including alkylating agents used in cancer therapy.

  • Inhibition Potency : The compound exhibits low micromolar activity against purified APE1 enzyme preparations. Studies have shown that it can enhance the cytotoxic effects of alkylating agents like temozolomide and methylmethane sulfonate (MMS) in cancer cell lines .
  • Mechanism of Action : The inhibition mechanism involves binding to the active site of APE1, preventing its interaction with DNA substrates and thus impairing the DNA repair process. This leads to an accumulation of DNA damage in cancer cells, which can enhance sensitivity to chemotherapy .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzo[d]thiazole and thienopyridine moieties significantly influence the potency and selectivity of the compound:

ModificationEffect on Activity
Substitution on benzo[d]thiazoleEnhances binding affinity to APE1
Variation in alkyl groups on thienopyridineAlters lipophilicity and cellular uptake

These findings suggest that specific structural features are critical for maintaining biological activity while optimizing pharmacokinetic properties .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • In Vitro Studies : In HeLa cell lines, treatment with this compound resulted in increased apoptosis when combined with MMS, demonstrating its potential as a chemosensitizer .
  • Animal Models : In murine models, administration at doses of 30 mg/kg showed favorable pharmacokinetics with adequate plasma and brain exposure levels, indicating potential for central nervous system penetration which is crucial for treating brain tumors .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies indicate that derivatives of benzothiazole, which share structural similarities with this compound, exhibit cytotoxic effects against various human cancer cell lines. For instance, compounds with similar scaffolds have shown effectiveness against breast cancer and other malignancies through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Research has demonstrated that related compounds possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways . This suggests that N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride may also exhibit similar properties.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in inflammatory pathways. For instance, molecular docking studies suggest that it could inhibit 5-lipoxygenase (5-LOX), an enzyme crucial for leukotriene biosynthesis, thereby offering therapeutic avenues for inflammatory diseases .

Molecular Docking Studies

Molecular modeling and docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies highlight its potential as a lead compound for further optimization in drug development aimed at various diseases including cancer and inflammation .

Case Studies and Research Findings

StudyObjectiveFindings
Aiello et al., 2008Investigate anticancer propertiesCompounds similar to this structure showed significant cytotoxicity against cancer cell lines.
Mijin et al., 2006Explore antibacterial activityRelated benzothiazole derivatives exhibited promising antimicrobial effects against multiple pathogens.
Wu et al., 2010Assess coordination abilitiesDemonstrated the potential use of amides as ligands in metal coordination chemistry.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety (-NHCO-) undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Products Notes
Acidic (HCl, H₂SO₄)Concentrated HCl, reflux2-(4-Chlorophenoxy)acetic acid + Amine derivativeComplete decomposition at 80–100°C
Basic (NaOH, KOH)6M NaOH, aqueous ethanol, ΔSodium 2-(4-chlorophenoxy)acetate + Free aminepH-dependent kinetics

This reaction is critical for prodrug activation or metabolite formation in pharmacological studies .

Nucleophilic Aromatic Substitution at the 4-Chlorophenoxy Group

The electron-deficient aromatic ring facilitates nucleophilic substitution:

Nucleophile Conditions Products Catalyst/Reagents
Hydroxide ionDMSO, 120°C2-(4-Hydroxyphenoxy)acetamide derivativeK₂CO₃, phase-transfer catalyst
Amines (e.g., NH₃)EtOH, reflux2-(4-Aminophenoxy)acetamide derivativeCu(I) iodide, ligand-assisted

Steric hindrance from the methyl group on the tetrahydrothienopyridine ring may reduce substitution rates compared to ethyl or isopropyl analogs .

Electrophilic Substitution on the Benzo[d]thiazole Ring

The electron-rich benzo[d]thiazole ring undergoes electrophilic reactions:

Reaction Type Reagents Position Products
NitrationHNO₃/H₂SO₄, 0–5°CC-5 or C-6Nitro-substituted derivative
SulfonationSO₃/H₂SO₄, 50°CC-5Sulfonic acid derivative

These modifications are used to enhance solubility or introduce functional handles for further derivatization.

Oxidation of the Tetrahydrothieno[2,3-c]pyridine Ring

The sulfur atom in the thieno ring is susceptible to oxidation:

Oxidizing Agent Conditions Products Application
H₂O₂/AcOHRT, 12 hSulfoxide derivativeIntermediate for chiral resolution
mCPBADCM, 0°C → RTSulfone derivativeBioactivity modulation

Oxidation products exhibit altered electronic properties, influencing binding affinity in biological targets.

Salt Formation and Protonation Equilibria

The hydrochloride salt participates in pH-dependent equilibria:

pH Range Dominant Form Solubility
< 2.5Protonated amine (water-soluble ionic form)High in polar solvents
3–7Partially protonated (zwitterionic)Moderate
> 8.5Free base (lipophilic)Low, precipitates

This behavior is critical for purification (e.g., recrystallization) and formulation stability .

Stability Under Thermal and Photolytic Conditions

Degradation pathways under stress conditions:

Condition Major Degradation Products Mechanism
Dry heat (150°C)Dechlorinated acetamide + Thiophene fragmentsRadical-mediated C-Cl bond cleavage
UV light (254 nm)Ring-opening products + Chlorophenoxy radicalsPhotooxidation

Stability studies recommend storage in amber vials at –20°C to prevent photodegradation .

Comparative Reactivity with Structural Analogs

Reactivity differences due to the 6-methyl substituent:

Reaction 6-Methyl Derivative 6-Ethyl Analog 6-Isopropyl Analog
Hydrolysis rate (t₁/₂)45 min (pH 7.4, 37°C)68 min92 min
Oxidation yield78% (sulfoxide)65%53%

The methyl group enhances steric accessibility compared to bulkier substituents, accelerating reaction kinetics .

Preparation Methods

Synthesis of the Benzo[d]thiazol-2-yl Subunit

The benzo[d]thiazole moiety is synthesized via cyclization of 2-aminothiophenol derivatives. A representative approach involves reacting 2-aminothiophenol with a carbonyl source, such as chloroacetyl chloride, under basic conditions to form the thiazole ring. For instance, treatment of 2-aminothiophenol with α-bromoacetone in the presence of triethylamine yields 2-aminobenzo[d]thiazole derivatives. This method ensures high regioselectivity and purity, critical for subsequent coupling reactions.

Construction of the Tetrahydrothieno[2,3-c]pyridine Core

The tetrahydrothieno[2,3-c]pyridine ring system is assembled through a heterocyclization reaction. A key step involves the use of 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas as intermediates, which undergo cyclization with α-bromoacetone generated in situ. For example, reacting 1-(benzo[d]thiazol-2-yl)-3-aroylthiourea with bromine in dry acetone produces the tetrahydrothieno[2,3-c]pyridine scaffold via intramolecular cyclization. The reaction is typically conducted at room temperature under anhydrous conditions to prevent hydrolysis of intermediates.

Introduction of the Methyl Group at Position 6

Methylation of the tetrahydrothieno[2,3-c]pyridine core at position 6 is achieved through reductive amination or direct alkylation. A common method involves treating the secondary amine intermediate with methyl iodide in the presence of a base such as potassium carbonate. Alternatively, reductive amination using formaldehyde and sodium cyanoborohydride under acidic conditions selectively installs the methyl group while maintaining the integrity of the heterocyclic system.

Synthesis of the 2-(4-Chlorophenoxy)acetamide Side Chain

The 2-(4-chlorophenoxy)acetamide subunit is prepared via nucleophilic substitution and amidation. First, 4-chlorophenol is reacted with chloroacetyl chloride in a Friedel-Crafts-type reaction to yield 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then coupled with the primary amine of the tetrahydrothieno[2,3-c]pyridine core using a coupling agent such as HATU or EDCI in dichloromethane. The reaction proceeds under inert conditions to minimize side reactions, with triethylamine often employed to scavenge HCl generated during amide bond formation.

Final Coupling and Hydrochloride Salt Formation

The coupling of the benzo[d]thiazole-tetrahydrothienopyridine intermediate with the 2-(4-chlorophenoxy)acetamide side chain is performed in a polar aprotic solvent such as DMF or DMSO. After purification via column chromatography, the free base is treated with hydrochloric acid in an ethanol/water mixture to precipitate the hydrochloride salt. The salt formation step is monitored by pH titration to ensure complete protonation of the tertiary amine.

Optimization and Scalability Considerations

Critical parameters for scalability include:

  • Temperature control during cyclization to prevent decomposition of heat-sensitive intermediates.
  • Solvent selection (e.g., dry acetone for heterocyclization vs. toluene for amidation) to maximize yields.
  • Catalyst-free conditions for electrophilic amination, as demonstrated in recent methodologies for related systems.

Comparative Analysis of Synthetic Routes

Step Method A (Ref.) Method B (Ref.)
Benzo[d]thiazole Formation Cyclization with α-bromoacetone Not applicable
Phenoxyacetamide Synthesis Not applicable Friedel-Crafts acylation
Overall Yield 62% (3 steps) 58% (4 steps)

Industrial Relevance and Modifications

The synthetic route aligns with industrial practices for scale-up, particularly the use of cost-effective reagents like bromine for cyclization and aqueous HCl for salt formation. Recent advances in catalyst-free electrophilic amination suggest potential for reducing metal contamination in pharmaceutical-grade material.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves a multi-step process:

  • Step 1 : Cyclization of benzo[d]thiazole derivatives with tetrahydrothieno compounds to form the core structure.
  • Step 2 : Amidation with appropriate acyl chlorides (e.g., dimethoxybenzoyl chloride) under reflux conditions.
  • Step 3 : Conversion to the hydrochloride salt using HCl to enhance solubility and stability . Optimization : Reaction parameters like temperature (60–80°C), solvent choice (ethanol or DMF), and pH control are critical for achieving yields >70%. Thin-layer chromatography (TLC) is recommended for real-time monitoring .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : To verify proton and carbon environments, particularly for distinguishing tetrahydrothieno ring protons (δ 2.5–3.5 ppm) and aromatic regions .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 502.04 g/mol for related compounds) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns and UV detection .

Q. How do substituents (e.g., 4-chlorophenoxy) influence the compound’s reactivity?

The 4-chlorophenoxy group enhances lipophilicity, potentially improving membrane permeability. Chlorine’s electron-withdrawing effect may stabilize the amide bond during synthesis. Comparative studies show that halogen substituents increase thermal stability by ~15% compared to methoxy analogs .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC50 variability)?

  • Dose-Response Assays : Repeat under standardized conditions (e.g., 24–72 hr incubation, fixed DMSO concentration ≤0.1%).
  • Structural Analog Comparison : Compare with derivatives like N-(3-chloro-4-methoxyphenyl)-thioacetamide, which show consistent IC50 trends (e.g., 2.5–10 µM in kinase inhibition assays) .
  • Target Validation : Use CRISPR knockout models or competitive binding assays to confirm specificity .

Q. How can computational modeling guide the design of derivatives with improved activity?

  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities. For example, the benzo[d]thiazole moiety shows strong π-π stacking with ATP-binding pockets .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with activity. Chlorine’s σ = +0.23 enhances electrophilic interactions, while methoxy (σ = -0.27) may reduce potency .

Q. What methodologies address low yields in the final amidation step?

  • Coupling Reagents : Use HATU or EDCI/HOBt instead of DCC to reduce side reactions.
  • Solvent Optimization : Replace DMF with dichloromethane (DCM) to minimize racemization.
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hr to 2 hr while maintaining >80% yield .

Methodological Notes

  • Contradiction Management : When conflicting data arise (e.g., variable IC50 values), validate assays with orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Scale-Up Challenges : Pilot-scale synthesis requires adjusting stirring rates (≥500 rpm) to maintain homogeneity in viscous solvents like DMF .

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